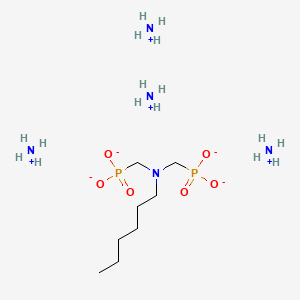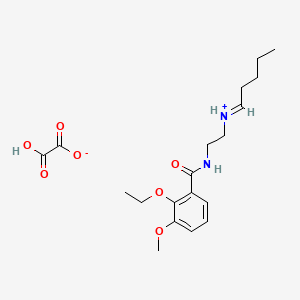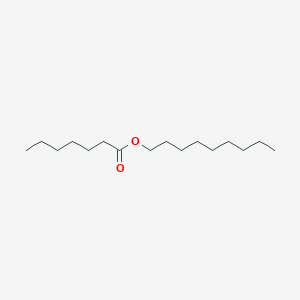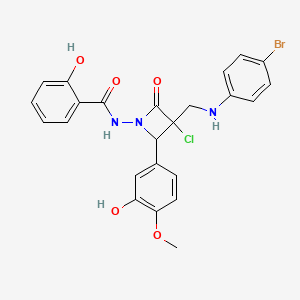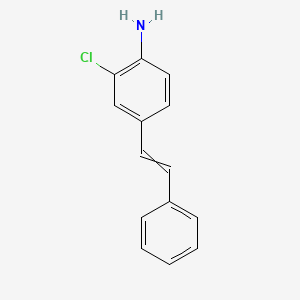
Ammonium tellurite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tellurite is a chemical compound with the formula (NH₄)₂TeO₃. It is a salt derived from tellurite acid and is known for its applications in various scientific fields. Tellurium, the central element in this compound, is a rare metalloid with properties that lie between metals and nonmetals. It is part of the chalcogen family, which also includes oxygen, sulfur, and selenium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium tellurite can be synthesized through the reaction of tellurium dioxide (TeO₂) with ammonium hydroxide (NH₄OH). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{TeO}_2 + 2 \text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{TeO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield. The use of advanced equipment and techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ammonium tellurate using strong oxidizing agents such as nitric acid. [ (\text{NH}_4)_2\text{TeO}_3 + 2 \text{HNO}_3 \rightarrow (\text{NH}_4)_2\text{TeO}_4 + 2 \text{NO}_2 + \text{H}_2\text{O} ]
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or electrolysis. [ (\text{NH}_4)_2\text{TeO}_3 + 4 \text{H}_2 \rightarrow \text{Te} + 2 \text{NH}_4\text{OH} + 3 \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include ammonium tellurate, elemental tellurium, and various by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Ammonium tellurite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mécanisme D'action
The mechanism of action of ammonium tellurite involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound generates reactive oxygen species (ROS), which can damage cellular structures and interfere with metabolic pathways. This oxidative stress is a key factor in its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Ammonium tellurite can be compared with other tellurium compounds such as ammonium tellurate, tellurium dioxide, and elemental tellurium. While all these compounds contain tellurium, they differ in their chemical properties, reactivity, and applications:
Ammonium Tellurate: More oxidized form, used in different oxidation states.
Tellurium Dioxide: Used as a precursor in various chemical reactions.
Elemental Tellurium: Used in electronics and metallurgy.
Each compound has unique properties that make it suitable for specific applications, highlighting the versatility of tellurium chemistry.
Propriétés
Formule moléculaire |
H8N2O3Te |
|---|---|
Poids moléculaire |
211.7 g/mol |
Nom IUPAC |
azane;tellurous acid |
InChI |
InChI=1S/2H3N.H2O3Te/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
Clé InChI |
GAGXPIXDGRGRSX-UHFFFAOYSA-N |
SMILES canonique |
N.N.O[Te](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


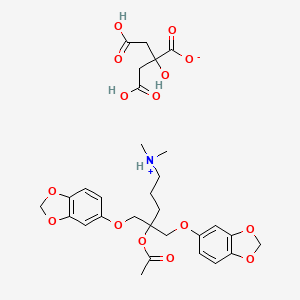
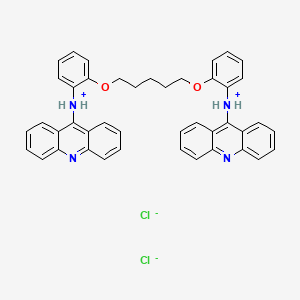

![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
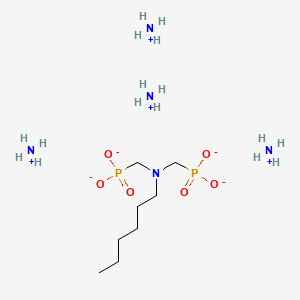
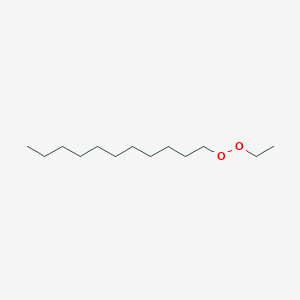
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
